吡哆醇-5-异硫脲溴化物

描述

Pyridoxine, also known as Vitamin B6, is one of the vitamins included in the Vitamin B complex. It’s necessary for the proper function of sugars, fats, and proteins in the body. It’s also necessary for the development of the brain, nerves, skin, and many other parts of the body .

Synthesis Analysis

The active endogenous metabolites of Pyridoxine, pyridoxal phosphate and pyridoxamine phosphate, are the most important coenzymes involved in a wide range of biochemical reactions necessary for cell activity . The flavin mononucleotide-dependent PNPOx enzyme converts pyridoxine 5′-phosphate and pyridoxamine 5′-phosphate into PLP .Molecular Structure Analysis

Pyridoxal 5′-phosphate (PLP) is one of the active forms of vitamin B6, which is produced by pyridoxal kinase-mediated reactions. PLP-dependent enzymes catalyze a wide variety of reaction types and usually have a conserved lysine residue in the active site for PLP binding .Chemical Reactions Analysis

The versatility of reactions catalyzed by pyridoxal 5′-phosphate (PLP) enzymes is largely due to the chemistry of their extraordinary catalyst. PLP is necessary for many reactions involving amino acids .科学研究应用

临床毒理学中的吡哆醇

吡哆醇,也称为维生素 B6,在与氨基酸代谢相关的各种酶促途径中发挥着重要作用。其主要的生物活性形式是磷酸吡哆醛 5。在临床毒理学中,吡哆醇已被用作各种急性中毒的解毒剂。这些包括异烟肼过量、羊肚菌中毒和肼暴露。还推荐在乙二醇中毒中将乙醛酸转化为甘氨酸。然而,吡哆醇在其他指征中毒中的有效性,例如克里米定中毒和齐普罗醇诱发的癫痫发作,缺乏有力的支持数据。使用吡哆醇或其同类物美多辛增强乙醇代谢和改善急性酒精中毒中的警觉性仍然是一个有争议的话题 (Lheureux, Penaloza, & Gris, 2005)。

反应动力学研究和药物测定

吡哆醇已在涉及 N-溴代琥珀酰亚胺的反应中进行了研究,这些反应已使用溴化物选择性电极电位测定。已经计算了这些反应的总速率常数和活化能。基于这些反应开发了一种用于测定药物制剂中吡哆醇的程序,证明了其在药物分析中的实用性 (Halvatzis, Timotheou-Potamia, & Efstathiou, 1993)。

抗菌剂的合成和表征

使用吡哆醇合成的化合物,如 O,O-二有机基二硫代磷酸铵盐 (DTPA),已显示出有希望的抗菌性能。这些化合物,特别是与手性单萜 DTPA 络合时,对革兰氏阳性菌和烧伤伤口中的抗生素耐药菌(包括 MRSA)表现出有效的抗菌活性。这些发现突出了吡哆醇衍生化合物在开发用于治疗皮肤和伤口感染的新型抗菌剂方面的潜力 (Dang et al., 2019)。

神经系统疾病中的吡哆醇

吡哆醇依赖性被认为是首批遗传介导的癫痫发作障碍之一。该病症的特点是早期发作的癫痫,对吡哆醇有反应。幼儿还有其他主要的癫痫发作障碍,例如韦斯特综合征,其中使用大剂量吡哆醇作为治疗方法。这突出了吡哆醇在管理某些神经系统疾病中的关键作用 (Baxter, 2001)。

生化反应和代谢中的吡哆醇

涉及吡哆醇的生化反应的多样性是显着的,有超过 100 种磷酸吡哆醛 (PLP) 依赖性酶。这些酶参与各种氨基酸的分解代谢。吡哆醇在多巴胺、去甲肾上腺素、血清素和γ-氨基丁酸 (GABA) 等神经递质的合成中起着至关重要的作用,所有这些都是由 PLP 依赖性酶合成的。这强调了吡哆醇在神经生物学中的重要性及其对神经系统的影响 (Dakshinamurti et al., 1990)。

作用机制

属性

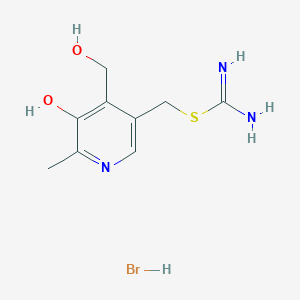

IUPAC Name |

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S.BrH/c1-5-8(14)7(3-13)6(2-12-5)4-15-9(10)11;/h2,13-14H,3-4H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHQIUUOLFXMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSC(=N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946489 | |

| Record name | [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxine-5-isothiuronium bromide | |

CAS RN |

23679-46-1 | |

| Record name | Pyridoxine-5-isothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023679461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanamide, 2-[[3,3'-dichloro-4'-[[1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-4-yl]azo]-3-oxo-N-phenyl-](/img/structure/B3369545.png)